molecular formula C22H24N2O5S B11135272 2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-(furan-2-ylmethyl)acetamide

2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11135272
M. Wt: 428.5 g/mol
InChI Key: KSRAVRGJFQTVRJ-UHFFFAOYSA-N
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Description

2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, a sulfonamide group, and a furan ring, making it a subject of interest in both synthetic chemistry and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the sulfonamide group: This step involves the reaction of 3,4-dimethylphenylamine with a sulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Coupling with phenoxyacetate: The sulfonamide intermediate is then reacted with 2-methylphenoxyacetate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the phenoxy-sulfonamide compound.

    Introduction of the furan ring: Finally, the phenoxy-sulfonamide compound is reacted with furan-2-carboxaldehyde under reductive amination conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or other substituted aromatic compounds.

Scientific Research Applications

2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(FURAN-2-YL)METHYL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings and furan moiety can engage in π-π interactions with protein surfaces, further modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of sulfonamide, phenoxy, and furan functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H24N2O5S/c1-15-6-7-18(11-16(15)2)24-30(26,27)20-8-9-21(17(3)12-20)29-14-22(25)23-13-19-5-4-10-28-19/h4-12,24H,13-14H2,1-3H3,(H,23,25)

InChI Key

KSRAVRGJFQTVRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CO3)C)C

Origin of Product

United States

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